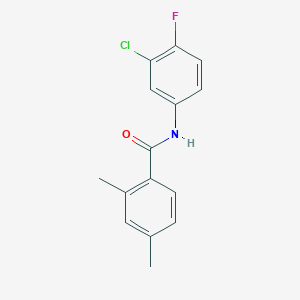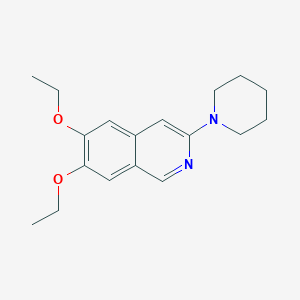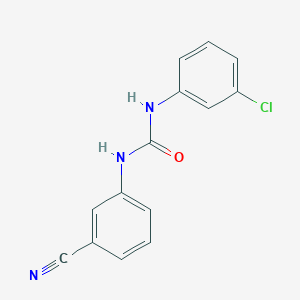
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) which is highly expressed in activated microglia and astrocytes. It has been extensively studied in the field of neuroinflammation and neurodegenerative diseases due to its ability to bind to TSPO and modulate the immune response in the central nervous system.
作用机制
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide binds to TSPO, which is located on the outer mitochondrial membrane in microglia and astrocytes. TSPO is involved in the regulation of cholesterol transport and steroid synthesis, as well as in the modulation of the immune response. Binding of N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide to TSPO leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, resulting in a shift towards an anti-inflammatory immune response.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to modulate the immune response in the central nervous system, leading to a decrease in neuroinflammation and an improvement in neuronal function. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the production of anti-inflammatory cytokines such as IL-10. N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to reduce oxidative stress and improve mitochondrial function in neurons, leading to a decrease in neurodegeneration.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. It is a highly selective ligand for TSPO, allowing for specific targeting of activated microglia and astrocytes. It has also been optimized for high yields and purity, making it a suitable candidate for further research. However, N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has some limitations as well. It is a relatively new compound and its long-term effects are not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the potential therapeutic benefits of modulating the immune response in the central nervous system. N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has shown promise in reducing neuroinflammation and improving neuronal function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine whether N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide or other TSPO ligands could be used as a therapeutic approach for these diseases. Another area of interest is the development of new TSPO ligands with improved pharmacological properties, such as increased solubility and bioavailability. These new compounds could be used to further investigate the role of TSPO in neuroinflammation and to develop new therapies for neurodegenerative diseases.
合成方法
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluoroaniline with 2-bromoacetophenone to form the key intermediate, which is then cyclized with ethyl acetoacetate to yield the final product. The synthesis of N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
科学研究应用
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied in the field of neuroinflammation and neurodegenerative diseases. It has been shown to bind specifically to TSPO, which is upregulated in activated microglia and astrocytes in response to brain injury or disease. N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been used as a tool to study the role of TSPO in neuroinflammation and to investigate the potential therapeutic benefits of modulating the immune response in the central nervous system.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-13-5-6-15(14(18)9-13)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKKYDRWBSCBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6575748 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)



![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)



![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)